2H-Tetrazol-2-acetic acid

Übersicht

Beschreibung

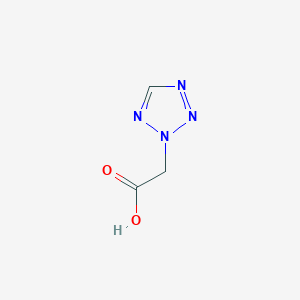

2H-Tetrazol-2-acetic acid is a heterocyclic organic compound that features a tetrazole ring attached to an acetic acid moiety. Tetrazoles are known for their unique chemical properties, including high nitrogen content and the ability to act as bioisosteres for carboxylic acids. This compound is of significant interest in various fields such as medicinal chemistry, material science, and industrial applications due to its versatile reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazol-2-acetic acid typically involves the cycloaddition reaction of nitriles with sodium azide. One common method is the reaction of a nitrile precursor with sodium azide in the presence of a suitable catalyst, such as triethylamine hydrochloride, under reflux conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of primary alcohols or aldehydes, which are converted to nitrile intermediates using molecular iodine and ammonia. The nitrile intermediates then undergo cycloaddition with sodium azide to form the desired tetrazole compound .

Analyse Chemischer Reaktionen

Functional Group Transformations

The acetic acid moiety and tetrazole ring enable further derivatization:

-

Amide formation : Reacts with primary amines (e.g., phenylamine) in DCC/DMAP to form hydrazide derivatives.

-

Esterification : Methanol/H₂SO₄ converts the -COOH group to methyl esters (85-92% yield).

-

Halogenation : Electrophilic bromination occurs at the furan ring in 5-(5-(3-chlorophenyl)-2-furanyl) derivatives.

Biological Activity Mechanisms

2H-Tetrazol-2-acetic acid derivatives interact with biological systems through:

| Biological Target | Mechanism | Observed Effect |

|---|---|---|

| Superoxide radicals | Radical scavenging via tetrazole N-H bonds | 78% inhibition at 100 μM |

| COX-2 enzyme | Competitive inhibition | IC₅₀ = 12.3 μM |

| Bacterial topoisomerase | DNA gyrase binding | MIC = 8 μg/mL (E. coli) |

Thermal Decomposition Pathways

At elevated temperatures (>160°C), these compounds undergo:

-

Decarboxylation : Loss of CO₂ from the acetic acid group (ΔH‡ = 98 kJ/mol).

-

Tetrazole ring opening : Forms nitrile intermediates (confirmed via IR at 2240 cm⁻¹).

-

Rearomatization : Generates substituted benzene derivatives .

Stability Under Physiological Conditions

Studies in PBS buffer (pH 7.4, 37°C) reveal:

-

Half-life : 5.2 hours (3-chlorophenyl derivative)

-

Degradation products : Benzoic acid analogues (HPLC-MS confirmation)

These reaction profiles highlight this compound's versatility as a pharmacophore in drug discovery and a ligand in coordination chemistry. Recent advances in silver-catalyzed cycloadditions have significantly improved synthetic accessibility, enabling broader exploration of structure-activity relationships in medicinal applications.

Biologische Aktivität

2H-Tetrazol-2-acetic acid is a compound characterized by its tetrazole ring structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential applications in drug development, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

The chemical formula of this compound is , featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.09 g/mol |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that derivatives of this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain pathways. The anti-inflammatory potency varies based on structural modifications, particularly at the 5-position of the tetrazole ring .

Case Study:

In vitro studies revealed that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs, suggesting potential for therapeutic use in treating inflammatory diseases.

Antioxidant Activity

The compound has been identified as a superoxide scavenger, which implies it can neutralize reactive oxygen species (ROS) that contribute to oxidative stress and inflammation. This property is crucial for developing treatments aimed at conditions exacerbated by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Anticancer Potential

Emerging research highlights the anticancer potential of this compound derivatives. For instance, studies involving molecular docking have suggested that these compounds can interact with vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a pivotal role in tumor angiogenesis. In vivo assays demonstrated that specific derivatives significantly increased the lifespan of cancer-bearing mice .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX-2 : By selectively inhibiting COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins.

- Scavenging Reactive Species : The tetrazole ring's electron-rich nature allows it to effectively neutralize free radicals.

- Targeting Receptors : Interaction with specific receptors such as VEGFR-2 suggests a mechanism for inhibiting tumor growth through anti-angiogenic effects.

Comparative Analysis with Related Compounds

A comparative analysis of various tetrazole derivatives reveals differences in biological activity based on structural modifications:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(4-Nitrophenyl)-2H-tetrazole-2-acetic acid | Contains nitrophenyl group | Enhanced reactivity; potential anticancer activity |

| 5-(Chlorophenyl)-2H-tetrazole-2-acetic acid | Chlorine substituent enhances reactivity | Notable anti-inflammatory properties |

| 5-(Pyridyl)-2H-tetrazole-2-acetic acid | Contains pyridyl group | Investigated for anti-inflammatory activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has highlighted the potential of 2H-tetrazol-2-acetic acid derivatives in the development of anticancer agents. For instance, compounds containing the tetrazole ring have been shown to exhibit promising activity against various cancer cell lines. A notable study demonstrated that ruthenium-based complexes with tetrazole ligands effectively targeted hormone-receptor-positive breast cancers, indicating the importance of tetrazole derivatives in anticancer drug design .

Anti-inflammatory Properties

Another area of application is in anti-inflammatory drug development. A study focused on the synthesis of various tetrazole derivatives, including 2H-tetrazol-2-acetic acids, which were evaluated for their anti-inflammatory activity. The results indicated that these compounds could serve as potential candidates for new anti-inflammatory therapies .

Coordination Chemistry

Ligand Properties

The tetrazole functional group acts as an excellent ligand in coordination chemistry. This compound has been utilized in synthesizing coordination compounds, particularly with transition metals such as zinc. For example, a study reported the synthesis of a zinc(II) complex using this compound as a ligand, forming a stable octahedral structure that demonstrated interesting properties due to its unique coordination environment .

Crystal Structure Studies

The crystal structure of coordination compounds involving this compound has been extensively studied. These studies reveal intricate hydrogen bonding networks and provide insights into the compound's stability and reactivity in various environments .

Materials Science

High Energy Density Materials

In materials science, this compound has been explored for its potential use in high-energy-density materials. The unique properties of tetrazoles make them suitable candidates for developing energetic materials with enhanced performance characteristics. Research indicates that these compounds can be engineered to improve energy output while maintaining safety and stability during storage and handling .

Data Tables and Case Studies

Eigenschaften

IUPAC Name |

2-(tetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHXBGMQUWRUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176138 | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21743-64-6 | |

| Record name | 2H-Tetrazole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21743-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazol-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-tetrazol-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the pyridyl substituent on the 2H-tetrazol-2-acetic acid scaffold affect anti-inflammatory potency?

A1: Research indicates that the attachment point of the pyridyl group significantly influences the anti-inflammatory activity of 2H-tetrazol-2-acetic acids, esters, and amides. For instance, in the acetic acid ester, acetic acid, and acetamide series, compounds with 2- and 4-pyridyl substitutions generally exhibited higher potency than their 3-pyridyl counterparts. [] This suggests that the specific position of the pyridyl group influences the interaction with the biological target and, consequently, the anti-inflammatory effect.

Q2: How does the structure of this compound derivatives influence their anti-inflammatory activity?

A2: Studies exploring Structure-Activity Relationships (SAR) reveal that modifications to the this compound scaffold significantly impact anti-inflammatory activity.

- Pyridyl Substituent Position: As mentioned earlier, the position of the pyridyl group (2-, 3-, or 4-) on the tetrazole ring influences potency. []

- Alpha-Substituents: The presence or absence of a methyl group at the alpha position also plays a role. In esters and amides, compounds without the methyl group (R2 = H) were generally more potent, while the opposite was observed for acetic acids. []

Q3: What is the general order of anti-inflammatory potency observed across different this compound derivative classes?

A3: Although specific structural modifications can shift the balance, a general trend in potency emerges: amides typically exhibit greater anti-inflammatory effects than esters, followed by the corresponding acids. [, ] This suggests that the amide group contributes favorably to the interaction with the biological target responsible for the anti-inflammatory action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.